Cas no 1350842-61-3 (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine)
1350842-61-3 structure
Product Name:4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine
Numéro CAS:1350842-61-3
Le MF:C12H17BClNO2
Mégawatts:253.532882452011
CID:2114348
PubChem ID:68284780
Update Time:2024-11-06
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine Propriétés chimiques et physiques
Nom et identifiant
-
- 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine
- 4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- FOHPUXNZDZDYCG-UHFFFAOYSA-N
- 4-chloro-3-(4,4,5,5,-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- BS-44366
- CS-0356696
- 1350842-61-3
- G11762
- SCHEMBL12481678
- EN300-7534900
- 4-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Z1947712001
- DA-39661
- 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine
-
- Piscine à noyau: 1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3
- La clé Inchi: FOHPUXNZDZDYCG-UHFFFAOYSA-N
- Sourire: ClC1=CC=C(C=C1B1OC(C)(C)C(C)(C)O1)N
Propriétés calculées
- Qualité précise: 253.1040866g/mol
- Masse isotopique unique: 253.1040866g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 1
- Complexité: 282
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 44.5
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM208116-1000g |
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 95% | 1000g |
$3400 | 2022-09-03 | |
| Enamine | EN300-7534900-0.05g |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 95.0% | 0.05g |
$84.0 | 2025-03-10 | |
| Enamine | EN300-7534900-0.1g |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 95.0% | 0.1g |
$125.0 | 2025-03-10 | |
| Enamine | EN300-7534900-0.25g |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 95.0% | 0.25g |
$178.0 | 2025-03-10 | |
| Enamine | EN300-7534900-0.5g |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 95.0% | 0.5g |
$281.0 | 2025-03-10 | |
| Enamine | EN300-7534900-1.0g |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 95.0% | 1.0g |
$360.0 | 2025-03-10 | |
| Enamine | EN300-7534900-2.5g |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 95.0% | 2.5g |
$745.0 | 2025-03-10 | |
| Enamine | EN300-7534900-5.0g |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 95.0% | 5.0g |
$1462.0 | 2025-03-10 | |
| Enamine | EN300-7534900-10.0g |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 95.0% | 10.0g |
$2843.0 | 2025-03-10 | |
| Aaron | AR01FWRU-100mg |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
1350842-61-3 | 98% | 100mg |
$55.00 | 2025-02-14 |
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine Littérature connexe
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
1350842-61-3 (4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenamine) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
ASIACHEM I&E (JIANGSU) CO., LTD
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot